molecular formula C18H21N5O2 B14976615 1-methyl-3-(2-methylpropyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

1-methyl-3-(2-methylpropyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14976615
M. Wt: 339.4 g/mol
InChI Key: DBZYZIWTKWJQSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-3-(2-METHYLPROPYL)-8-PHENYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves several steps. One common method includes the reaction of 1-methylxanthine with isobutyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-3-(2-METHYLPROPYL)-8-PHENYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: KMnO4, H2O2
  • Reducing agents: NaBH4, LiAlH4
  • Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-METHYL-3-(2-METHYLPROPYL)-8-PHENYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in studies of cellular signaling pathways and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-3-(2-METHYLPROPYL)-8-PHENYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific structural features and potent biological activities. It exhibits higher efficacy in inhibiting PDEs compared to other similar compounds, making it a valuable tool in scientific research .

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-methyl-2-(2-methylpropyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H21N5O2/c1-12(2)11-23-16(24)14-15(20(3)18(23)25)19-17-21(9-10-22(14)17)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3

InChI Key

DBZYZIWTKWJQSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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